Resorufin acetate

Beschreibung

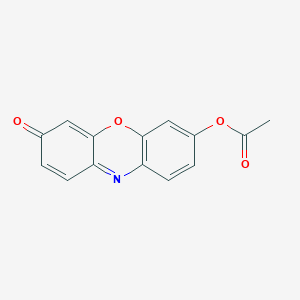

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-oxophenoxazin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-8(16)18-10-3-5-12-14(7-10)19-13-6-9(17)2-4-11(13)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWKHDKBOVPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150983 | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-14-3 | |

| Record name | Resorufin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resorufin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Resorufin acetate's mechanism of action?

An In-depth Technical Guide to the Mechanism of Action of Resorufin (B1680543) Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resorufin acetate is a well-established fluorogenic substrate used for the detection and quantification of hydrolytic enzyme activity, particularly that of esterases. Its utility in biochemical assays stems from a straightforward and robust mechanism of action: the enzymatic cleavage of a non-fluorescent parent molecule into a highly fluorescent product. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development settings.

Core Mechanism of Action

The fundamental principle behind this compound as a fluorogenic probe is the enzyme-catalyzed hydrolysis of an ester bond.

-

Substrate State: this compound, also known as 7-acetoxy-3H-phenoxazin-3-one, is a virtually non-fluorescent molecule. The acetylation of the 7-hydroxy group quenches the inherent fluorescence of the resorufin core structure.

-

Enzymatic Interaction: this compound serves as a substrate for a variety of hydrolytic enzymes, most notably esterases such as cytosolic aldehyde dehydrogenase (ALDH1A1) and chymotrypsin.[1][2] The enzyme's active site accommodates the substrate, positioning the acetyl group for cleavage.

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the ester bond, cleaving the acetate group from the resorufin molecule.

-

Product State: This cleavage releases the highly fluorescent product, Resorufin (7-hydroxy-3H-phenoxazin-3-one).[2] The free hydroxyl group restores the conjugated pi system of the phenoxazine (B87303) ring, resulting in strong red fluorescence upon excitation.

-

Detection: The rate of formation of the fluorescent Resorufin product is directly proportional to the enzyme's activity. This increase in fluorescence can be monitored over time using a fluorometer, allowing for the kinetic analysis of the enzyme.[3]

The reaction is a classic example of a "turn-on" fluorescent probe, where the signal is generated in response to a specific enzymatic event.

Quantitative Data

The utility of this compound in quantitative assays is defined by its physicochemical properties and the kinetic parameters of its interaction with specific enzymes.

Physicochemical and Spectroscopic Properties

The properties of this compound and its fluorescent product, Resorufin, are summarized below. Note that excitation (λex) and emission (λem) maxima can vary slightly depending on the solvent and pH conditions.[4]

| Property | This compound | Resorufin (Product) |

| Synonyms | O-acetyl Resorufin, 7-Acetoxy-3H-phenoxazin-3-one | 7-Hydroxy-3H-phenoxazin-3-one |

| CAS Number | 1152-14-3 | 635-78-9 |

| Molecular Formula | C₁₄H₉NO₄ | C₁₂H₇NO₃ |

| Molecular Weight | 255.22 g/mol | 213.19 g/mol |

| Appearance | Orange to dark orange powder | Dark red crystalline powder |

| Solubility | Soluble in DMSO (5 mg/ml) and DMF (20 mg/ml) | Soluble in DMSO, methanol |

| Fluorescence | Essentially non-fluorescent | Strong red fluorescence |

| Excitation Max (λex) | N/A | 530-571 nm |

| Emission Max (λem) | N/A | 580-593 nm |

Enzyme Kinetic Parameters

This compound is a high-turnover substrate for several esterases. The catalytic efficiency can be described by the Michaelis constant (Kₘ) and the catalytic constant (kcat).

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |

| Sheep Liver Cytosolic ALDH (E1) | Low | 30 - 35 | N/A | In the presence of Mg²⁺ and NAD⁺/NADH | Kitson & Kitson, 1997 |

| Porcine Liver Esterase (PLE) | 5.0 | 10.0 | 2.0 x 10⁶ | pH 7.3, 10 mM HEPES buffer (using Resorufin acetoxymethyl ether) | Grønhøj et al., 2014 |

| α-Chymotrypsin | N/A | N/A | N/A | kcat is virtually identical to that of p-nitrophenyl acetate | Kitson, 1998 |

Note: Data for PLE with a closely related Resorufin-based substrate is included for comparative purposes, as it demonstrates the high efficiency typical for this class of probes.The kcat for ALDH is three orders of magnitude higher than its kcat for aldehyde oxidation, highlighting its potent esterase activity.

Experimental Protocols

The following are generalized protocols for measuring enzyme activity using this compound. Specific parameters should be optimized for the particular enzyme and experimental conditions.

General Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM HEPES or Tris-HCl, pH 7.5 - 8.2). The pH profile for ALDH-catalyzed hydrolysis of this compound shows a pKa of approximately 8.2.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or lysate in a suitable buffer on ice. The final concentration will depend on the enzyme's activity.

-

(Optional) Cofactors/Activators: For enzymes like ALDH, include necessary cofactors (e.g., NAD⁺) or activators (e.g., MgCl₂) in the assay buffer.

Protocol for ALDH1A1 Esterase Activity Assay

This protocol is adapted from methodologies described for cytosolic aldehyde dehydrogenase.

-

Prepare Reaction Plate: Work in a 96-well black, clear-bottom microplate suitable for fluorescence measurements.

-

Set up Reactions: For each reaction, add the following to a final volume of 100 µL:

-

80 µL of Assay Buffer (e.g., 50 mM HEPES, pH 8.0, containing 1 mM NAD⁺ and 5 mM MgCl₂).

-

10 µL of sample (purified enzyme or cell lysate).

-

Optional: Include a "no enzyme" control well with 10 µL of buffer instead of the sample to measure spontaneous hydrolysis.

-

-

Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: Add 10 µL of a working solution of this compound (e.g., 100 µM in assay buffer) to each well to start the reaction. The final substrate concentration should ideally be at or below the Kₘ.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes).

-

Excitation: ~560 nm

-

Emission: ~585 nm

-

-

Data Analysis:

-

Subtract the rate of spontaneous hydrolysis (from the "no enzyme" control) from the rates of the enzymatic reactions.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

If a Resorufin standard curve is prepared, the rate can be converted from RFU/min to moles/min.

-

Conclusion

This compound operates via a reliable and highly sensitive mechanism, making it an invaluable tool for probing the activity of esterases and other hydrolytic enzymes. Its "turn-on" fluorescence upon enzymatic cleavage provides a direct and continuous measure of enzyme kinetics. By understanding the core mechanism, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage this fluorogenic substrate for applications ranging from fundamental enzymology to high-throughput screening in drug development.

References

- 1. Studies on the chymotrypsin-catalysed hydrolysis of this compound and resorufin bromoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of the esterase activity of cytosolic aldehyde dehydrogenase with this compound as substrate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Resorufin acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) acetate (B1210297) is a versatile fluorogenic substrate widely employed in biomedical research and high-throughput screening. Its utility lies in its enzymatic conversion to the highly fluorescent product, resorufin, enabling the sensitive detection of various enzymatic activities and the assessment of cell viability. This technical guide provides an in-depth overview of the chemical and physical properties of Resorufin acetate, detailed experimental protocols for its key applications, and an exploration of its relevance in studying cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 7-acetoxy-3H-phenoxazin-3-one, is a stable, cell-permeable compound. Its core structure consists of a resorufin molecule with an acetate group attached. This seemingly minor modification renders the molecule largely non-fluorescent. However, upon enzymatic cleavage of the acetate group by various esterases, the highly fluorescent resorufin is liberated. The quantitative data for the key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Core Chemical and Physical Data

| Property | Value | Citations |

| CAS Number | 1152-14-3 | [1][2][3] |

| Molecular Formula | C₁₄H₉NO₄ | |

| Molecular Weight | 255.22 g/mol | |

| Appearance | Orange to dark orange powder | |

| Purity | ≥98% (TLC) | |

| Melting Point | 223 °C (lit.) |

Solubility Data

| Solvent | Solubility | Citations |

| Dimethylformamide (DMF) | 20 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | |

| Ethanol | 0.1 mg/mL | |

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | |

| Alcohols | Soluble |

Spectral Properties

The spectral properties of the product of the enzymatic reaction, resorufin, are critical for its detection.

| Spectral Property | Wavelength (nm) | Conditions | Citations |

| Excitation Maximum (λex) | 570 | - | |

| 571 | Reaction product | ||

| 540 | in DMSO | ||

| 500 | in 0.1 M phosphate (B84403) pH 8.0 (chymotrypsin) | ||

| 560 | For fluorescence recording | ||

| Emission Maximum (λem) | 580 | - | |

| 585 | Reaction product | ||

| 590 | in DMSO | ||

| 593 | in 0.1 M phosphate pH 8.0 (chymotrypsin) | ||

| 590 | For fluorescence recording | ||

| Absorbance Maxima (λmax) | 214, 246, 345, 435 | - |

Experimental Protocols

The primary application of this compound is as a substrate in enzymatic and cell-based assays. The following are detailed methodologies for some of the most common experiments.

General Esterase Activity Assay

This protocol provides a general framework for measuring the activity of various esterases.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Enzyme preparation (purified or cell lysate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions: Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the assay buffer. Prepare serial dilutions of the enzyme preparation in the assay buffer.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. Include a no-enzyme control (assay buffer only) for background subtraction.

-

Initiate Reaction: Add 50 µL of the this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Protect the plate from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em = 560/590 nm).

-

Data Analysis: Subtract the background fluorescence from the no-enzyme control wells. Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Cell Viability Assay (Resazurin Reduction Assay Principle)

This assay measures the metabolic activity of viable cells, which can reduce this compound (or more commonly, its oxidized form, resazurin) to the fluorescent resorufin.

Materials:

-

This compound or Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)

-

Cells in culture

-

Opaque-walled 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into the wells of an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment (Optional): If testing the cytotoxicity of a compound, add the compound to the wells and incubate for the desired exposure period.

-

Reagent Addition: Add 20 µL of the Resazurin solution to each well containing 100 µL of cell culture medium. Include wells with medium and Resazurin solution but no cells as a background control.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

Measurement: Record the fluorescence using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of around 590 nm.

-

Data Analysis: After subtracting the background fluorescence, the fluorescence intensity is directly proportional to the number of viable cells.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This compound can serve as a substrate for the esterase activity of certain ALDH isoforms, such as ALDH1A1.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Cell or tissue lysate containing ALDH

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a specific amount of protein lysate to each well. Include a blank control with lysis buffer only.

-

Reaction Initiation: Add this compound working solution (diluted in assay buffer to a final concentration of, for example, 20 µM) to each well.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at Ex/Em = 570/585 nm.

-

Data Analysis: The rate of the reaction (change in fluorescence per unit time) is proportional to the ALDH esterase activity in the sample.

Signaling Pathways and Logical Relationships

While this compound is not a direct modulator of signaling pathways, its use as a substrate for enzymes like Aldehyde Dehydrogenase (ALDH) and chymotrypsin (B1334515) provides a tool to probe their activity, which in turn can be linked to specific signaling cascades.

Enzymatic Conversion of this compound

The fundamental reaction enabling the use of this compound is its hydrolysis by esterases to produce the fluorescent resorufin.

Caption: Enzymatic hydrolysis of this compound to fluorescent resorufin.

Aldehyde Dehydrogenase in Retinoic Acid Signaling

ALDH enzymes, particularly ALDH1A isoforms, are crucial for the synthesis of retinoic acid (RA) from retinal. RA is a key signaling molecule that regulates gene expression through nuclear receptors. Measuring ALDH activity with substrates like this compound can provide insights into the status of this pathway.

Caption: ALDH1's role in the retinoic acid signaling pathway.

Chymotrypsin and Protease-Activated Receptor (PAR) Signaling

Chymotrypsin, a digestive protease, can also act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. This can trigger intracellular signaling cascades, such as the ERK1/2 pathway.

Caption: Chymotrypsin signaling through Protease-Activated Receptor 2.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields. Its well-defined chemical and physical properties, coupled with its straightforward application in a range of assays, make it an invaluable reagent. By understanding the principles behind its use and its indirect connections to important cellular signaling pathways, scientists can effectively leverage this compound to advance their research in drug discovery and the fundamental understanding of cellular processes.

References

Resorufin Acetate Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of resorufin (B1680543) acetate (B1210297), a widely used fluorogenic substrate. Understanding its solubility in various solvents is critical for the successful design and execution of experiments in cell viability assays, high-throughput screening, and other applications leveraging its enzymatic conversion to the highly fluorescent resorufin.

Core Chemical Properties

Resorufin acetate, also known as 7-acetoxy-3H-phenoxazin-3-one or O-acetyl Resorufin, is a synthetic compound typically supplied as a solid.[1][2][3] Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₄[1][2] |

| Molecular Weight | ~255.23 g/mol |

| Appearance | Powder or crystals, ranging from white to yellow or orange to dark orange |

| Purity | Typically ≥98% |

| Excitation/Emission Maxima | ~570 nm / ~580 nm (upon enzymatic cleavage to resorufin) |

Quantitative Solubility Data

This compound exhibits varying solubility across common laboratory solvents. It is highly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but shows limited solubility in ethanol (B145695) and is sparingly soluble in aqueous buffers. The quantitative solubility data from various suppliers is summarized in the table below.

| Solvent | Reported Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 9.33 mg/mL (36.56 mM) |

| 5 mg/mL | |

| Dimethylformamide (DMF) | 20 mg/mL |

| Ethanol | 0.1 mg/mL |

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL |

Note: The hygroscopic nature of DMSO can significantly impact the solubility of chemical compounds; it is recommended to use newly opened DMSO for preparing stock solutions.

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. Below are detailed methodologies for preparing stock and working solutions.

Protocol 1: Preparation of an Organic Stock Solution

This protocol describes the standard procedure for creating a concentrated stock solution of this compound in an organic solvent like DMSO or DMF.

Materials:

-

This compound solid

-

Anhydrous DMSO or DMF

-

Inert gas (e.g., argon or nitrogen)

-

Appropriate laboratory glassware and pipettes

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound solid.

-

Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO or DMF) to achieve the target concentration.

-

Inert Gas Purge: It is recommended to purge the solvent with an inert gas before and after dissolving the compound to minimize oxidation.

-

Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light. For long-term stability, it is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of an Aqueous Working Solution

This compound is sparingly soluble in aqueous buffers. To achieve maximum solubility and prevent precipitation, a serial dilution method from a high-concentration organic stock is required.

Materials:

-

Concentrated this compound stock solution (in DMF is recommended)

-

Aqueous buffer of choice (e.g., PBS, pH 7.2)

Methodology:

-

Initial Dissolution: Prepare a high-concentration stock solution of this compound in DMF as described in Protocol 1.

-

Dilution: Dilute the DMF stock solution with the desired aqueous buffer to the final working concentration. For example, a 1:7 dilution of a DMF stock into PBS (pH 7.2) has a reported solubility of approximately 0.12 mg/mL.

-

Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.

Protocol 3: High-Throughput Aqueous Solubility Determination

For drug development and screening applications, a higher throughput method is often necessary. The following protocol is adapted from the shake-flask method for a 96-well plate format.

Materials:

-

10 mM this compound in DMSO

-

Aqueous buffer at the desired pH

-

96-well solubility filter plate

-

96-well collection plate

-

96-well UV analysis plate

-

Plate shaker and vacuum filtration manifold

-

UV/Vis spectrophotometer

Methodology:

-

Sample Preparation: Add 10 µL of 10 mM this compound in DMSO to 190 µL of the aqueous buffer in each well of the 96-well filter plate. This results in a final concentration of 500 µM in 5% DMSO.

-

Equilibration: Cover the plate and mix on a plate shaker for approximately 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate over a 96-well collection plate and apply a vacuum to filter the solutions, removing any insoluble precipitate.

-

Sample Transfer: Transfer 160 µL of the filtrate from the collection plate to a 96-well UV analysis plate.

-

Analysis Preparation: Add 40 µL of acetonitrile to each well of the UV analysis plate.

-

Quantification: Determine the concentration of the solubilized this compound by measuring the absorbance using a UV/Vis spectrophotometer and comparing it to a standard curve.

Caption: High-throughput aqueous solubility determination workflow.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research. It is readily soluble in organic solvents such as DMSO and DMF, which are ideal for preparing concentrated stock solutions. For aqueous experimental systems, a two-step process involving initial dissolution in DMF followed by dilution in the buffer of choice is recommended to ensure maximal solubility and avoid precipitation. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data in their enzymatic and cell-based assays.

References

Stability and Storage Conditions for Resorufin Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Resorufin (B1680543) acetate (B1210297), a widely used fluorogenic substrate. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document details recommended storage conditions, stability in various solvents, potential degradation pathways, and protocols for assessing its stability.

Overview of Resorufin Acetate

This compound (7-(acetyloxy)-3H-phenoxazin-3-one) is a non-fluorescent molecule that is enzymatically hydrolyzed by esterases to produce the highly fluorescent compound, resorufin. This property makes it a valuable tool in various biological assays for detecting esterase activity. Upon cleavage of the acetate group, resorufin is released, which exhibits strong red fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively[1].

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound. Both the solid form and solutions in organic solvents have specific storage requirements.

Solid Form

As a solid, this compound is relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, and at low temperatures.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | [1] |

| +4°C | ||

| 2-8°C | ||

| Stability | ≥ 4 years at -20°C | [1] |

| Shipping Conditions | Room temperature (continental US) or on blue ice | [1] |

| Handling | Store under desiccating conditions, protect from moisture. |

Solution Form

This compound can be dissolved in various organic solvents to prepare stock solutions. However, the stability of these solutions can vary depending on the solvent and storage conditions. It is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day.

Table 2: Solubility and Solution Stability of this compound

| Solvent | Solubility | Recommended Storage of Stock Solution | Source |

| Dimethylformamide (DMF) | 20 mg/mL | Prepare fresh. | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | Prepare fresh. | [1] |

| Ethanol | 0.1 mg/mL | Prepare fresh. | [1] |

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | Do not store for more than one day. | [1] |

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which can be either enzymatic or chemical. Other potential degradation pathways include photolysis and oxidation, particularly of the resulting resorufin product.

Hydrolysis

Photodegradation

Exposure to light can potentially lead to the degradation of both this compound and its fluorescent product, resorufin. The phenoxazine (B87303) ring system is known to be photosensitive. Studies on resorufin have shown that it can undergo photosensitized reduction in the presence of an electron donor like NADH under visible light irradiation[3]. Therefore, it is crucial to protect solutions of this compound and the resulting resorufin from light.

Oxidative Degradation

While information on the direct oxidative degradation of this compound is limited, the fluorescent product, resorufin, can be susceptible to oxidation. The mechanism of oxidative conversion of related compounds to resorufin has been studied, indicating that the phenoxazine core can undergo oxidation[4].

Experimental Protocols for Stability Assessment

To ensure the reliability of assays using this compound, it is essential to assess its stability under the specific experimental conditions. This can be achieved through forced degradation studies and the use of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method[5][6]. These studies involve exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 3: General Protocol for Forced Degradation of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1 hour). Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable organic solvent and dilute with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours). |

| Thermal Degradation | Store solid this compound in a controlled temperature oven (e.g., 60°C) for a defined period (e.g., 7 days). Also, subject a solution of this compound in a suitable solvent to the same conditions. |

| Photodegradation | Expose a solution of this compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[7]. A dark control sample should be stored under the same conditions but protected from light. |

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is a validated quantitative method that can detect changes in the quality attributes of the drug substance and product over time. For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for separating the intact molecule from its degradation products.

Table 4: Proposed HPLC-UV Method for Stability Assessment of this compound

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 246 nm or 435 nm (based on UV maxima of this compound)[1] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[8]. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.

Visualizations

Enzymatic Hydrolysis of this compound

The primary application of this compound is as a fluorogenic substrate for esterases. The following diagram illustrates the enzymatic conversion of non-fluorescent this compound to the highly fluorescent resorufin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Studies on the chymotrypsin-catalysed hydrolysis of this compound and resorufin bromoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the photosensitized reduction of resorufin and implications for the detection of oxidative stress with Amplex Red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. longdom.org [longdom.org]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

Resorufin Acetate: A Comprehensive Technical Guide for Cellular and Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorufin (B1680543) acetate (B1210297) is a versatile and widely utilized fluorogenic substrate in life sciences research. Its utility stems from its conversion by intracellular esterases into the highly fluorescent product, resorufin, providing a robust method for quantifying enzymatic activity and assessing cell viability. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key applications of Resorufin acetate, complete with detailed experimental protocols and data presentation.

Introduction

This compound serves as a valuable tool in drug discovery and cell biology for the sensitive detection of esterase activity. Non-fluorescent itself, it readily permeates cell membranes. Inside viable cells, ubiquitous intracellular esterases hydrolyze the acetate group, releasing the intensely red fluorescent compound, resorufin. The resulting fluorescence is directly proportional to the number of viable, metabolically active cells, making it a reliable indicator for cell proliferation and cytotoxicity studies. Its application also extends to high-throughput screening for modulators of esterase activity.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is crucial for its effective application in experimental settings.

| Property | Value | References |

| CAS Number | 1152-14-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₉NO₄ | [1][2][3][4][6] |

| Molecular Weight | 255.22 g/mol | [2][7] |

| Alternate Names | 7-Acetoxy-3H-phenoxazin-3-one, O-acetyl Resorufin | [1][4] |

| Appearance | Orange to dark orange powder | [5] |

| Purity | >98% | [2][4] |

| Solubility | Soluble in DMSO and ethanol | [2] |

Mechanism of Action

The utility of this compound as a fluorogenic probe is predicated on its enzymatic conversion to resorufin. This process is a simple one-step hydrolysis reaction catalyzed by esterases.

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent Resorufin.

Upon entering a viable cell, intracellular esterases recognize and bind to the acetate moiety of the this compound molecule. The esterase then catalyzes the hydrolytic cleavage of the ester bond, releasing resorufin and an acetate ion. The resulting resorufin molecule exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively.[1]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization of incubation times, cell densities, and reagent concentrations may be necessary for specific cell types and experimental conditions.

Cell Viability Assay

This protocol provides a framework for assessing cell viability based on the metabolic reduction of the indicator dye.

Materials:

-

This compound solution (e.g., 1 mg/mL in DMSO)

-

Opaque-walled 96-well plates suitable for fluorescence measurement

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cells in culture medium

-

Microplate fluorometer

Procedure:

-

Cell Seeding: Plate cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat cells with the test compounds and incubate for the desired exposure period. Include untreated control wells.

-

Reagent Preparation: Prepare a working solution of this compound in culture medium or PBS. The final concentration typically ranges from 10 to 50 µM.

-

Reagent Addition: Add the this compound working solution to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation at ~560 nm and emission at ~590 nm.

In Vitro Esterase Activity Assay

This protocol can be adapted to measure the activity of purified esterases or to screen for enzyme inhibitors.

Materials:

-

Purified esterase solution

-

This compound solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Opaque-walled 96-well plate

-

Microplate fluorometer

Procedure:

-

Reaction Setup: In an opaque-walled 96-well plate, add the assay buffer.

-

Inhibitor Addition (Optional): If screening for inhibitors, add the test compounds to the designated wells.

-

Enzyme Addition: Add the esterase solution to all wells except for the negative control (blank) wells.

-

Substrate Addition: To initiate the reaction, add the this compound solution to all wells. Final substrate concentrations often range from 10 to 100 µM.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate fluorometer (Ex/Em: ~560/590 nm).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

Caption: A typical workflow for cell viability or enzyme inhibition assays using this compound.

Applications in Drug Discovery and Research

The robust and sensitive nature of the this compound assay makes it highly suitable for various applications in drug discovery and basic research.

-

High-Throughput Screening (HTS): The simple, "add-and-read" format of the assay is ideal for HTS campaigns to identify cytotoxic compounds or inhibitors of specific esterases.

-

Cell Proliferation and Cytotoxicity Studies: It provides a reliable method to assess the effects of drugs, toxins, or other treatments on cell viability.

-

Enzyme Characterization: The assay can be used to determine the kinetic parameters of esterases and to study their substrate specificity.

-

Reporter Gene Assays: In some instances, esterases can be used as reporter genes, with this compound serving as the substrate for their detection.

Conclusion

This compound is a powerful and versatile fluorogenic substrate with broad applications in cell biology and biochemistry. Its straightforward mechanism, high sensitivity, and compatibility with high-throughput formats have established it as a standard tool for the assessment of cell viability and esterase activity. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound-based assays in a research setting.

References

- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioquochem.com [bioquochem.com]

- 7. Phenotypic‐Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Resorufin Acetate in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) acetate (B1210297) is a versatile fluorogenic substrate that has garnered significant attention in biochemical research due to its utility in a variety of assays. As a non-fluorescent molecule, it is readily cell-permeable. Once inside viable cells or in the presence of specific enzymes, the acetate group is cleaved by intracellular esterases, yielding the highly fluorescent product, resorufin. This conversion forms the basis of numerous assays for measuring enzyme activity, cell viability, and cytotoxicity. This technical guide provides an in-depth overview of the core applications of Resorufin acetate, complete with experimental protocols and quantitative data to aid researchers in its effective implementation.

Core Principles

The fundamental principle behind the use of this compound lies in the enzymatic hydrolysis of its acetate group. This reaction transforms the non-fluorescent substrate into the red fluorescent compound resorufin. The intensity of the fluorescence produced is directly proportional to the amount of enzymatic activity or the number of viable cells capable of performing the conversion.

The enzymatic reaction can be generalized as:

This compound (non-fluorescent) + Esterase → Resorufin (fluorescent) + Acetate

The resulting resorufin can be detected and quantified using a fluorometer, with typical excitation and emission maxima around 570 nm and 585 nm, respectively.[1]

Key Applications

This compound is a valuable tool in several key areas of biochemical research:

-

Enzyme Activity Assays: It serves as a substrate for a range of hydrolytic enzymes.

-

Cell Viability and Cytotoxicity Assays: Its conversion to resorufin is a reliable indicator of metabolically active, viable cells.

-

High-Throughput Screening: The simplicity and sensitivity of the assay make it suitable for screening large compound libraries for potential modulators of enzyme activity or cell viability.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and its fluorescent product, resorufin.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₉NO₄ | [1] |

| Molecular Weight | 255.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 0.1 mg/ml, DMF:PBS (pH 7.2) (1:7): 0.12 mg/ml | |

| Storage Temperature | -20°C |

Table 1: Physicochemical Properties of this compound

| Parameter | Value (nm) | Conditions | Reference(s) |

| Excitation Maximum | ~570 | Upon enzymatic cleavage | |

| Emission Maximum | ~585 | Upon enzymatic cleavage |

Table 2: Fluorescence Properties of Resorufin (the product of this compound hydrolysis)

| Enzyme | kcat (s⁻¹) | Reference(s) |

| Sheep Liver Cytosolic ALDH (with Mg²⁺ and cofactor) | 30-35 | |

| Chymotrypsin (B1334515) (pH 6) | 1 |

Table 3: Kinetic Parameters for Enzyme-Catalyzed Hydrolysis of this compound

| Cell Line | Drug | IC50 Value | Exposure Time (hours) | Reference(s) |

| MCF7 | Bortezomib | ~37 nM | 72 | |

| HCC38 | Bortezomib | ~2.5 nM | 72 | |

| MCF7 | Cisplatin | 52 µM | Not specified | |

| HCC38 | Cisplatin | 6.4 µM | Not specified |

Table 4: Example IC50 Values Determined Using Resazurin (B115843)/Resorufin-Based Cell Viability Assays (Note: These values are for the closely related resazurin assay, which relies on the same fluorescent product, resorufin, and are provided for context.)

Experimental Protocols

General Esterase Activity Assay

This protocol provides a general framework for measuring the activity of esterases using this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Enzyme preparation (purified or cell lysate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the assay buffer.

-

Prepare serial dilutions of the enzyme preparation in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the enzyme dilution to each well of the microplate.

-

Include a negative control with buffer only (no enzyme).

-

-

Initiate Reaction:

-

Add 50 µL of the this compound working solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~570 nm and emission at ~585 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity against time to determine the reaction rate. The initial linear portion of the curve represents the initial velocity of the reaction.

-

Chymotrypsin Activity Assay

This protocol is adapted for measuring the activity of chymotrypsin.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Chymotrypsin stock solution

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a working solution of this compound (e.g., 100 µM) in the assay buffer.

-

Prepare dilutions of chymotrypsin in the assay buffer.

-

-

Assay Setup:

-

To each well, add 180 µL of the assay buffer.

-

Add 10 µL of the chymotrypsin dilution.

-

Include a blank with buffer instead of the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of the this compound working solution to each well.

-

-

Measurement:

-

Immediately measure the increase in fluorescence over time (kinetic mode) at Ex/Em = 570/585 nm.

-

-

Analysis:

-

Calculate the rate of hydrolysis from the linear phase of the fluorescence increase. The pH dependence of kcat for chymotrypsin with this substrate shows the involvement of an enzymatic group with a pKa of about 7.

-

Cell Viability Assay

This protocol is based on the principle of the resazurin reduction assay and can be applied using this compound, as intracellular esterases will cleave the acetate group to produce resorufin.

Materials:

-

This compound solution (e.g., 0.1 mg/mL in PBS, sterile-filtered)

-

Cells cultured in a 96-well plate

-

Culture medium

-

Fluorescence microplate reader

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment (for cytotoxicity studies):

-

Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Add a pre-determined volume of this compound solution to each well (e.g., 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

-

-

Fluorescence Reading:

-

Measure the fluorescence at Ex/Em = 570/585 nm.

-

-

Data Interpretation:

-

The fluorescence intensity is proportional to the number of viable, metabolically active cells. For cytotoxicity assays, results are often expressed as a percentage of the untreated control.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of this compound and the general workflow for its application in enzyme and cell viability assays.

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent resorufin.

Caption: Standard workflow for a fluorogenic enzyme activity assay using this compound.

Caption: Experimental workflow for assessing cell viability or cytotoxicity with this compound.

Conclusion

This compound is a robust and sensitive fluorogenic substrate with broad applications in biochemical research. Its utility in quantifying the activity of various esterases and in assessing cell health makes it an indispensable tool for academic laboratories and in the drug discovery pipeline. The straightforward protocols and the clear fluorescent readout contribute to its widespread adoption. By understanding the core principles and following optimized protocols, researchers can effectively leverage this compound to generate reliable and reproducible data.

References

Unveiling the Fluorogenic Potential of Resorufin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Resorufin (B1680543) acetate (B1210297) stands as a valuable tool in a researcher's arsenal, offering a sensitive and reliable method for detecting enzymatic activity and assessing cell viability. This technical guide delves into the core fluorogenic properties of Resorufin acetate, providing a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to empower its effective application in research and drug development.

Core Principles: The Fluorogenic Transformation of this compound

This compound is a non-fluorescent molecule that undergoes enzymatic cleavage to yield the highly fluorescent compound, resorufin. This "turn-on" fluorescence mechanism forms the basis of its application in various biological assays. The acetate group effectively quenches the fluorescence of the resorufin core. In the presence of certain enzymes, such as esterases, the acetate group is hydrolyzed, releasing the vibrant red fluorescent resorufin. This direct correlation between enzymatic activity and fluorescence signal allows for the sensitive quantification of enzyme function and, by extension, cellular metabolic activity.

dot

Caption: Enzymatic activation of this compound.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and its fluorescent product, resorufin, are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | This compound | Resorufin |

| Molecular Formula | C₁₄H₉NO₄ | C₁₂H₇NO₃ |

| Molecular Weight | 255.23 g/mol | 213.19 g/mol |

| Appearance | Orange powder | Dark red/purple solid |

| Purity | ≥98% | High purity available |

| Solubility | Soluble in DMSO, DMF; sparingly in ethanol (B145695) and aqueous buffers | Soluble in water (as sodium salt), DMSO, ethanol |

| Storage | -20°C, protect from light | Room temperature or -20°C, protect from light |

Table 2: Photophysical Properties

| Property | This compound (and its derivative Res-AME) | Resorufin |

| Excitation Maximum (λex) | ~475 nm (for Res-AME)[1] | 563-572 nm[2][3][4] |

| Emission Maximum (λem) | ~605 nm (for Res-AME)[1] | 583-587 nm[2][3][4] |

| Molar Extinction Coefficient (ε) | Not applicable (non-fluorescent) | ~65,000 cm⁻¹M⁻¹ in Methanol[5][6] |

| Fluorescence Quantum Yield (Φ) | <0.01 (for Res-AME)[1][7] | ~0.75 in water[6][8] |

Experimental Protocols

The following sections provide detailed methodologies for two of the most common applications of this compound: esterase activity assays and cell viability assays.

Esterase Activity Assay

This protocol provides a general framework for measuring the activity of purified esterases or esterase activity in cell lysates.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Esterase-containing sample (purified enzyme or cell lysate)

-

96-well black microplate

-

Fluorescence microplate reader

Workflow for Esterase Activity Assay

dot

References

- 1. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biotium.com [biotium.com]

- 4. Resorufin | Biosynth [biosynth.com]

- 5. Extinction Coefficient [Resorufin] | AAT Bioquest [aatbio.com]

- 6. Resorufin, sodium salt *CAS 34994-50-8* | AAT Bioquest [aatbio.com]

- 7. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]

- 8. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Resorufin Acetate Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

The resorufin (B1680543) acetate (B1210297) cell viability assay is a sensitive and reliable fluorometric method for quantifying the number of viable cells in culture. This assay is particularly valuable in drug discovery and development for assessing cytotoxicity and cell proliferation. The principle of the assay is based on the enzymatic conversion of the non-fluorescent resorufin acetate into the highly fluorescent resorufin by intracellular esterases present in metabolically active, viable cells. The resulting fluorescence intensity is directly proportional to the number of living cells.

Mechanism of Action

In viable cells, ubiquitous intracellular esterases cleave the acetate group from this compound. This enzymatic reaction releases resorufin, a highly fluorescent compound that can be easily quantified. Non-viable cells with compromised membrane integrity and inactive enzymes are unable to perform this conversion, and thus do not generate a fluorescent signal.

Experimental Protocol

This protocol provides a general guideline for performing the this compound cell viability assay in a 96-well plate format. Optimization of cell number, reagent concentration, and incubation time is recommended for each cell line and experimental condition.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| This compound | Sigma-Aldrich | 1152-14-3 | 2-8°C, protected from light |

| Dimethyl sulfoxide (B87167) (DMSO) | Various | N/A | Room Temperature |

| Cell Culture Medium | Various | N/A | 4°C |

| Phosphate-Buffered Saline (PBS) | Various | N/A | Room Temperature |

| 96-well clear-bottom black plates | Various | N/A | Room Temperature |

| Multichannel Pipettes | Various | N/A | N/A |

| Fluorescence Microplate Reader | Various | N/A | N/A |

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve 2.55 mg of this compound (MW: 255.23 g/mol ) in 1 mL of DMSO. Mix thoroughly until fully dissolved. Store the stock solution at -20°C, protected from light.

-

This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium or PBS to a final concentration of 100 µM. Prepare a sufficient volume for the number of wells in the assay.

Assay Procedure

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well) in a final volume of 100 µL of cell culture medium. Include wells with medium only for background fluorescence measurement.

-

Cell Treatment: After allowing the cells to adhere overnight, treat them with the compounds of interest at various concentrations. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified incubator with 5% CO₂.

-

Addition of this compound: Add 10 µL of the 100 µM this compound working solution to each well, resulting in a final concentration of 10 µM.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 571 nm and 584 nm, respectively.[1]

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the medium-only wells (background) from the fluorescence readings of all other wells.

-

Calculation of Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:

% Viability = [(Fluorescence of Treated Cells - Background Fluorescence) / (Fluorescence of Untreated Cells - Background Fluorescence)] x 100

-

Dose-Response Curves: Plot the percent viability against the concentration of the test compound to generate dose-response curves and determine parameters such as the IC₅₀ (half-maximal inhibitory concentration).

Typical Assay Parameters and Instrument Settings

| Parameter | Recommended Range/Value | Notes |

| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimize for each cell line to ensure a linear response. |

| This compound Concentration | 10 - 20 µM | Higher concentrations can lead to background fluorescence. |

| Incubation Time | 1 - 4 hours | Longer incubation may be necessary for cells with lower metabolic activity. |

| Excitation Wavelength | ~570 nm | Optimal wavelengths may vary slightly between instruments. |

| Emission Wavelength | ~585 nm | Optimal wavelengths may vary slightly between instruments. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background Fluorescence | - Contaminated reagents- Phenol (B47542) red in medium- High concentration of this compound | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.- Optimize and potentially lower the this compound concentration. |

| Low Fluorescence Signal | - Low cell number- Low metabolic activity of cells- Insufficient incubation time | - Increase the cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Increase the incubation time with this compound. |

| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and ensure proper mixing. |

| Non-linear Standard Curve | - Fluorescence quenching at high concentrations- Inner filter effect- Detector saturation | - Use a lower concentration range for standards.- Reduce the gain setting on the fluorescence reader.[2] |

References

Measuring Esterase Activity Using Resorufin Acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that cleave esters into an acid and an alcohol. Their activity is crucial in various physiological processes, including neurotransmission and drug metabolism. Consequently, the accurate measurement of esterase activity is vital for biochemical research and drug development. Resorufin (B1680543) acetate (B1210297) is a highly sensitive and reliable fluorogenic substrate for detecting esterase activity.[1] This non-fluorescent compound is hydrolyzed by esterases to produce the highly fluorescent product, resorufin, which can be easily quantified. This application note provides detailed protocols for measuring esterase activity in both purified enzyme preparations and live cells using Resorufin acetate.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent resorufin. The rate of resorufin formation is directly proportional to the esterase activity in the sample. The fluorescence of resorufin can be measured using a fluorescence microplate reader, with excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.[2]

Data Presentation

Physicochemical Properties of this compound and Resorufin

| Property | This compound | Resorufin |

| Molecular Formula | C₁₄H₉NO₄ | C₁₂H₇NO₃ |

| Molecular Weight | 255.23 g/mol [1] | 213.19 g/mol |

| Appearance | Orange to dark orange powder[2] | Dark red/purple solid |

| Solubility | Soluble in DMSO (5 mg/mL) and DMF (20 mg/mL)[2] | Soluble in DMSO |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation (peak) | ~571 nm (for reaction product) | ~571 nm |

| Emission (peak) | ~585 nm (for reaction product)[2] | ~585 nm[2] |

Kinetic Parameters of Esterases with Resorufin-based Substrates

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/s) | k꜀ₐₜ (s⁻¹) |

| Sheep Liver Cytosolic Aldehyde Dehydrogenase | This compound | - | - | 30-35 |

| Porcine Liver Esterase (PLE) | Resorufin Acetoxymethyl Ether (Res-AME) | 4.9 ± 0.7 | 0.69 | 10 |

| Bacillus subtilis Esterase | Resorufin Acetoxymethyl Ether (Res-AME) | 19 ± 2 | 0.30 | - |

*Note: Resorufin Acetoxymethyl Ether (Res-AME) is a structurally similar fluorogenic substrate to this compound. Kinetic parameters are provided as a reference for expected enzyme kinetics. Data for Sheep Liver Cytosolic Aldehyde Dehydrogenase is presented as kcat.[3][4]

Diagrams

Caption: Enzymatic hydrolysis of this compound by esterase.

Caption: General experimental workflow for the esterase activity assay.

Experimental Protocols

Protocol 1: In Vitro Esterase Activity Assay with Purified Enzyme

This protocol is designed for the kinetic analysis of a purified or partially purified esterase preparation.

1. Materials:

-

This compound

-

Resorufin (for standard curve)

-

Purified esterase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 0.1 M Phosphate Buffer, pH 8.0)

-

DMSO (Dimethyl sulfoxide)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

2. Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve 2.55 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

-

Resorufin Standard Stock Solution (1 mM): Dissolve 2.13 mg of Resorufin in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.[5]

-

Working this compound Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, prepare a 200 µM working solution). It is recommended to determine the optimal substrate concentration empirically, but a starting point is often around the Kₘ value.

-

Enzyme Solution: Dilute the purified esterase in cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over time.

3. Resorufin Standard Curve:

-

Prepare a series of dilutions of the Resorufin Standard Stock Solution in Assay Buffer. A typical range would be from 0 to 10 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Measure the fluorescence at Ex/Em = 571/585 nm.

-

Plot the fluorescence intensity versus the resorufin concentration and perform a linear regression to obtain the equation of the line.

4. Assay Procedure:

-

Add 50 µL of the Enzyme Solution to each well of the 96-well plate. Include a "no enzyme" control with 50 µL of Assay Buffer.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Working this compound Solution to each well.

-

Immediately start measuring the fluorescence intensity kinetically over a period of 15-30 minutes, with readings every 30-60 seconds.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

5. Data Analysis:

-

Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.

-

Convert the rate from RFU/min to pmol/min using the slope from the resorufin standard curve.

-

Esterase Activity (pmol/min) = (ΔRFU/min) / (Slope of standard curve in RFU/pmol)

-

Protocol 2: Intracellular Esterase Activity in Live Cells

This protocol is suitable for assessing overall esterase activity in live cell populations, often used as an indicator of cell viability and metabolic activity.

1. Materials:

-

This compound

-

Cells of interest

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other balanced salt solution

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

2. Cell Preparation:

-

Seed cells in a 96-well black, clear-bottom microplate at a density that ensures they are in the exponential growth phase at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

3. Assay Procedure:

-

Gently aspirate the cell culture medium from the wells.

-

Wash the cells once with 100 µL of warm PBS.

-

Prepare a working solution of this compound in PBS or serum-free medium. A final concentration of 10-20 µM is a good starting point.

-

Add 100 µL of the this compound working solution to each well containing cells. Include wells with medium only (no cells) as a background control.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.

-

Measure the fluorescence intensity at Ex/Em = 571/585 nm.

4. Data Analysis:

-

Subtract the average fluorescence of the background control wells from the fluorescence of the cell-containing wells.

-

The resulting fluorescence intensity is proportional to the intracellular esterase activity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Autohydrolysis of this compound. | Prepare fresh working solutions of this compound before each experiment. Avoid prolonged storage of diluted solutions.[4] |

| Contaminated reagents or buffer. | Use high-purity water and reagents. Filter-sterilize buffers. | |

| Cellular autofluorescence (cell-based assay). | Include an unstained cell control to determine the level of autofluorescence. If high, consider using a different fluorescent probe with longer excitation/emission wavelengths.[6][7] | |

| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control substrate. |

| Sub-optimal assay conditions (pH, temperature). | Optimize the pH and temperature of the assay buffer for the specific esterase being studied.[8] | |

| Insufficient incubation time. | Increase the incubation time for the reaction. | |

| Low substrate concentration. | Increase the concentration of this compound. | |

| Non-linear Reaction Rate (In Vitro Assay) | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability. | Check the stability of the enzyme under the assay conditions. Add stabilizing agents like BSA if necessary. | |

| Product inhibition. | Analyze the initial linear phase of the reaction. | |

| High Well-to-Well Variability | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |

| Incomplete mixing. | Gently mix the plate after adding reagents. | |

| Temperature variation across the plate. | Allow the plate to equilibrate to the reader's temperature before measurement. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CAS-Number 1152-14-3 - Order from Chemodex [chemodex.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mouselivercells.com [mouselivercells.com]

- 6. biotium.com [biotium.com]

- 7. youtube.com [youtube.com]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

Application Notes and Protocols for High-Throughput Screening using Resorufin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) acetate (B1210297) is a fluorogenic substrate utilized in high-throughput screening (HTS) to measure intracellular esterase activity and, by extension, cell viability. This non-fluorescent, cell-permeable compound is hydrolyzed by non-specific intracellular esterases into the highly fluorescent product, resorufin. The resulting fluorescence intensity is directly proportional to the number of metabolically active cells, making it a robust and sensitive tool for identifying modulators of cell viability and for screening enzyme inhibitors in drug discovery and toxicology studies. The assay's simplicity and adaptability to microplate formats make it ideal for HTS campaigns.

The core principle of the assay involves the enzymatic conversion of the non-fluorescent resorufin acetate to the highly fluorescent resorufin, which has an excitation maximum of approximately 530-570 nm and an emission maximum of 580-590 nm.[1][2] This conversion provides a direct measure of esterase activity. In the context of cell-based assays, the level of esterase activity is often correlated with cell viability.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and a typical HTS workflow are depicted below.

Figure 1: Enzymatic conversion of this compound.

Figure 2: General HTS workflow for this compound assays.

Data Presentation

HTS Assay Quality Control: Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[3] It reflects the separation between the signals of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][5]

| Parameter | Value |

| Mean of Positive Control (Max Signal) | 8500 RFU |

| Standard Deviation of Positive Control | 250 RFU |

| Mean of Negative Control (Min Signal) | 500 RFU |

| Standard Deviation of Negative Control | 50 RFU |

| Z'-Factor | 0.80 |

Esterase Inhibition Screen: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | IC50 (µM) |

| Inhibitor A | 1.2 |

| Inhibitor B | 5.8 |

| Inhibitor C | 15.3 |

| Inhibitor D | > 50 |

Enzyme Kinetics: Michaelis-Menten Parameters

The Michaelis-Menten model describes the kinetics of many enzymes. The parameters Km and Vmax are fundamental to understanding enzyme-substrate interactions.

| Substrate | Km (µM) | Vmax (RFU/min) |

| This compound | 25 | 1200 |

Experimental Protocols

Protocol 1: Cell Viability High-Throughput Screening Assay

This protocol is adapted from established resazurin-based cell viability assays due to the shared fluorescent product, resorufin.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium

-

Adherent or suspension cells

-

96-well or 384-well black, clear-bottom microplates

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette or automated liquid handler

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

For suspension cells, seed at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds in culture medium.

-

Add 1 µL of each compound dilution to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Substrate Addition and Incubation:

-

Prepare a working solution of this compound in PBS or serum-free medium (final concentration to be optimized, typically 10-20 µM).

-

Add 10 µL of the this compound working solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Protocol 2: Esterase Inhibition High-Throughput Screening Assay

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Purified esterase enzyme (e.g., porcine liver esterase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well or 384-well black microplates

-

Test compounds and known esterase inhibitor (positive control)

-

Multi-channel pipette or automated liquid handler

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Plating:

-

Add 1 µL of test compounds (in DMSO) to the wells of the microplate.

-

Add 50 µL of the esterase solution in assay buffer to each well. The final enzyme concentration should be optimized to yield a linear reaction rate.

-

Include wells with a known esterase inhibitor as a positive control and DMSO as a negative control.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme.

-

Add 50 µL of the this compound working solution to each well to initiate the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each compound relative to the negative control.

-